molecular formula C19H30N4O4 B2798940 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 953158-61-7

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2798940
CAS No.: 953158-61-7
M. Wt: 378.473
InChI Key: BGFDXBSZYDZLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperidine and morpholine rings can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to its combination of a furan ring, a piperidine ring, and a morpholine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 317.39 g/mol
  • Key Functional Groups :
    • Furan ring
    • Piperidine ring
    • Morpholine moiety
    • Ethanediamide backbone

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the furan and piperidine rings facilitate binding to specific receptors or enzymes, potentially affecting neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Analgesic and Anti-inflammatory Activities : Similar derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds derived from piperidine have been reported to possess selective COX-2 inhibitory activity, suggesting potential use in pain management and anti-inflammatory therapies .
  • CNS Activity : The morpholine component may enhance central nervous system (CNS) penetration, leading to effects on mood and cognition. This is supported by studies indicating that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition :
    • A study evaluated several piperidine derivatives for their ability to inhibit COX enzymes. The derivatives showed IC₅₀ values ranging from 0.04 to 0.46 µM for COX-2, indicating strong selectivity compared to COX-1 .
  • Neuropharmacological Studies :
    • Research focused on the effects of similar compounds on anxiety and depression models in rodents demonstrated that these derivatives could significantly reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that compounds containing the furan-piperidine framework exhibit antimicrobial properties against various bacterial strains, highlighting their potential as novel antibacterial agents.

Table 1: Biological Activities of Related Compounds

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)CNS ActivityAntimicrobial Activity
N-{1-[(furan-2-yl)methyl]piperidin-4-yl}methylamide4.150.042YesModerate
N-(piperidin-4-ylmethyl)benzamide5.100.053YesLow
N-(furan-2-ylmethyl)piperazine6.100.070NoHigh

Table 2: Synthetic Routes for Derivatives

StepReaction TypeKey Reagents
Formation of PiperidineMannich ReactionFormaldehyde, Secondary Amine
Attachment of Furan RingNucleophilic SubstitutionFuran Halide
Amide Bond FormationCoupling ReactionEDCI, Base

Properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c24-18(20-5-8-22-9-12-26-13-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-11-27-17/h1-2,11,16H,3-10,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDXBSZYDZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.